21R-Argatroban 21R-Argatroban 1-[2-[(3-Methyl-1,2,3,4-tetrahydroquinoline-8-yl)sulfonylamino]-5-guanidinopentanoyl]-4-methylpiperidine-2-carboxylic acid is a dipeptide.
Brand Name: Vulcanchem
CAS No.: 121785-71-5
VCID: VC21344679
InChI: InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol

21R-Argatroban

CAS No.: 121785-71-5

Cat. No.: VC21344679

Molecular Formula: C23H36N6O5S

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

21R-Argatroban - 121785-71-5

CAS No. 121785-71-5
Molecular Formula C23H36N6O5S
Molecular Weight 508.6 g/mol
IUPAC Name 1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)
Standard InChI Key KXNPVXPOPUZYGB-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Colorform Crystals from ethanol
Melting Point 188-191 °C

Chemical Structure and Composition

Structural Characteristics

21R-Argatroban represents the predominant stereoisomer in pharmaceutical argatroban formulations. The chemical name for argatroban is 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid, monohydrate . Argatroban possesses four asymmetric carbon atoms, with the carbon at position 21 existing in either R or S configuration . In commercial preparations, these diastereoisomers exist in a ratio of approximately 65:35 (21R:21S) .

The molecular formula of argatroban is C₂₃H₃₆N₆O₅S- H₂O with a molecular weight of 526.66 daltons . The 21R configuration influences the three-dimensional structure of the molecule, particularly affecting the conformation of the tetrahydroquinoline system, which has been shown to exist in a half-chair conformation that can interconvert between different states .

Physical Properties

PropertyCharacteristic
AppearanceWhite crystalline powder (as part of mixture)
SolubilityComponent of mixture: freely soluble in glacial acetic acid, slightly soluble in ethanol
StereochemistryR configuration at C21 position
Proportion in commercial productApproximately 65% of the mixture
Molecular weight526.66 Da (as monohydrate)

Pharmacological Mechanism

Anticoagulant Profile

A notable characteristic of 21R-argatroban is its ability to inhibit both free and clot-associated thrombin . When administered by continuous infusion, the anticoagulant effects follow predictable temporal response profiles with minimal intersubject variability . The anticoagulant activity begins immediately upon initiation of infusion and reaches steady-state levels typically within 1 to 3 hours .

The dose-dependent anticoagulant effects of argatroban (containing predominantly 21R-argatroban) include increases in:

  • Activated partial thromboplastin time (aPTT)

  • Activated clotting time (ACT)

  • Prothrombin time (PT)

  • International Normalized Ratio (INR)

  • Thrombin time (TT)

Pharmacokinetics and Metabolism

Absorption and Distribution

As argatroban is administered intravenously, the bioavailability of 21R-argatroban is 100% . The volume of distribution has been reported as 174 mL/kg (approximately 12.18 L in a 70-kg adult) . The protein binding of argatroban (containing both 21R and 21S isomers) is approximately 54% .

Metabolism and Elimination

The metabolism of argatroban occurs primarily in the liver through hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . A critical pharmacokinetic finding is that there is no interconversion between the 21R and 21S diastereoisomers during metabolism . Even in patients with hepatic impairment, the plasma ratio of these diastereoisomers remains constant at 65:35 (± 2%) .

The elimination half-life of argatroban ranges between 39 and 51 minutes in individuals with normal hepatic function . The total body clearance is approximately 5.1 mL/kg/min (0.31 L/kg/hr) for infusion doses up to 40 mcg/kg/min . In patients with hepatic impairment, the clearance decreases to approximately 1.9 mL/kg/min, and the elimination half-life increases to about 181 minutes .

Table 2: Pharmacokinetic Parameters of Argatroban (containing 21R and 21S isomers)

ParameterValue
Bioavailability100% (intravenous)
Volume of distribution174 mL/kg
Protein binding54%
Elimination half-life39-51 minutes (normal hepatic function)
Total body clearance5.1 mL/kg/min (normal hepatic function)
21R:21S ratio in plasma65:35 (± 2%), unchanged during metabolism

Excretion

Argatroban is excreted primarily in the feces, presumably through biliary secretion. In a study using 14C-labeled argatroban, approximately 65% of the radioactivity was recovered in the feces within 6 days after the start of infusion, while about 22% appeared in the urine within 12 hours . The average recovery of unchanged drug relative to the total dose was 16% in urine and at least 14% in feces .

Clinical Applications and Dosing

Therapeutic Indications

21R-Argatroban, as the predominant component of argatroban formulations, is primarily indicated for:

  • Anticoagulation in patients with heparin-induced thrombocytopenia (HIT)

  • Prevention and treatment of thrombosis related to heparin use

The American College of Cardiologists recommends using argatroban or bivalirudin in patients who have had, or are at risk for, heparin-induced thrombocytopenia and are undergoing percutaneous coronary intervention .

Dosing Considerations

The dosing of argatroban requires careful consideration of patient characteristics, particularly hepatic function. For standard cases, the recommended initial dose is 2 mcg/kg/minute administered as a continuous infusion, with aPTT monitoring every 2 hours after the initial dose and each dose change .

For critically ill patients or those with moderate hepatic impairment (Child-Pugh B), a reduced initial dose of 0.5 mcg/kg/minute is recommended, with aPTT monitoring every 4 hours .

Table 3: Recommended Starting Doses and Monitoring Intervals

Patient TypeArgatroban Dose (mcg/kg/minute)Interval to Check aPTT
Standard dose22 hours
Critically ill patients*0.54 hours
Moderate hepatic impairment**0.54 hours

*Multi-system organ failure, ICU patients, heart failure, post cardiac surgery, anasarca
**Moderate hepatic impairment (Child Pugh B)

Dose adjustments are based on aPTT values:

  • For aPTT less than 1.5 times the patient's baseline: Increase dose by 0.5 mcg/kg/min (standard) or 0.1 mcg/kg/min (critically ill/hepatically impaired)

  • For aPTT 1.5 to 3 times patient's baseline: Maintain current dose

  • For aPTT greater than 3 times patient's baseline or over 100 seconds: Discontinue infusion until aPTT is within desired range, then restart at 50% of the previous rate

Comparative Analysis of 21R and 21S Diastereoisomers

Structural Differences

Research has focused on the efficient separation of the 21R and 21S diastereoisomers of argatroban to better understand their structural differences . Crystallographic, spectroscopic, and theoretical investigations have revealed that the configuration at C21 determines the preferred conformation of the tetrahydroquinoline system . These conformational differences likely contribute to the different activities and aqueous solubilities observed between the two diastereoisomers .

Pharmacological Implications

While specific comparative data on the isolated activity of 21R-argatroban versus 21S-argatroban is limited in the provided search results, the maintained 65:35 ratio in clinical formulations suggests that this specific proportion may offer optimal therapeutic benefits . The absence of interconversion between the diastereoisomers during metabolism ensures that the pharmacological profile remains consistent throughout treatment .

Research Developments and Future Directions

Separation Techniques

Recent advances have enabled the efficient separation of the 21R and 21S diastereoisomers of argatroban . This development has facilitated more detailed structural analyses of each isomer, allowing researchers to better understand the structure-activity relationships that underpin their pharmacological properties .

Emerging Applications

By virtue of its pharmacological properties and well-balanced risk-benefit profile, argatroban (with 21R-argatroban as its predominant component) is emerging as a clinically relevant antithrombotic agent . The growing understanding of the specific contributions of the 21R stereoisomer may lead to more targeted anticoagulant therapies in the future.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator